molecular formula C9H7ClN4S B13056224 6-Chloro-8-(ethylthio)imidazo[1,2-B]pyridazine-3-carbonitrile

6-Chloro-8-(ethylthio)imidazo[1,2-B]pyridazine-3-carbonitrile

Cat. No.: B13056224
M. Wt: 238.70 g/mol
InChI Key: JKWMUEBVEZISPV-UHFFFAOYSA-N
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Description

6-Chloro-8-(ethylthio)imidazo[1,2-B]pyridazine-3-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,2-B]pyridazine family This compound is characterized by its fused bicyclic structure, which includes a chloro and ethylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-8-(ethylthio)imidazo[1,2-B]pyridazine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of chloro-substituted pyridazine derivatives and ethylthio-substituted imidazole intermediates, followed by cyclization and nitrile formation under specific conditions .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods often involve optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-8-(ethylthio)imidazo[1,2-B]pyridazine-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like DDQ, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxidized imidazo[1,2-B]pyridazine derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-B]pyridazine compounds .

Mechanism of Action

The mechanism of action of 6-Chloro-8-(ethylthio)imidazo[1,2-B]pyridazine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-8-(ethylthio)imidazo[1,2-B]pyridazine-3-carbonitrile is unique due to its specific substituents (chloro and ethylthio) and its carbonitrile group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

Molecular Formula

C9H7ClN4S

Molecular Weight

238.70 g/mol

IUPAC Name

6-chloro-8-ethylsulfanylimidazo[1,2-b]pyridazine-3-carbonitrile

InChI

InChI=1S/C9H7ClN4S/c1-2-15-7-3-8(10)13-14-6(4-11)5-12-9(7)14/h3,5H,2H2,1H3

InChI Key

JKWMUEBVEZISPV-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC(=NN2C1=NC=C2C#N)Cl

Origin of Product

United States

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